KRAS inhibitor-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS inhibitor-17 is a small molecule compound designed to inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This compound specifically targets mutant forms of KRAS, making it a promising candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-17 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of reagents such as aldehydes, amines, and carboxylic acids under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the binding affinity and selectivity of the compound. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling Reactions: The final step involves coupling the modified core structure with other molecular fragments to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkyl halides, and nucleophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can be further analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
KRAS inhibitor-17 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool for studying the chemical properties and reactivity of KRAS inhibitors. It is also used in the development of new synthetic methodologies for targeting KRAS.
Biology: In biological research, this compound is used to study the role of KRAS in cell signaling pathways and its impact on cell growth and proliferation. It is also used in the development of new assays for detecting KRAS activity.
Medicine: this compound is a promising candidate for cancer therapy, particularly for cancers driven by KRAS mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies.
Mechanism of Action
KRAS inhibitor-17 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the switch regions of KRAS, which are critical for its interaction with downstream signaling molecules. By binding to these regions, this compound prevents the activation of KRAS and its downstream signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
KRAS inhibitor-17 is unique in its ability to specifically target mutant forms of KRAS, making it more selective and effective compared to other KRAS inhibitors. Similar compounds include:
Sotorasib: A KRAS G12C inhibitor that has been approved for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor that is currently being investigated in clinical trials.
BI 1701963: A pan-KRAS inhibitor that targets multiple KRAS mutations and is in clinical development
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its unique binding properties and potential for broader therapeutic applications .
Biological Activity
KRAS inhibitors, particularly KRAS inhibitor-17, have garnered significant attention in cancer research due to their potential therapeutic effects against KRAS-driven tumors. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer models, and implications for treatment strategies.
Overview of KRAS and Its Role in Cancer
KRAS is a member of the RAS family of proteins, which play a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in the KRAS gene are prevalent in various cancers, including pancreatic, colorectal, and lung cancers. These mutations often lead to constitutive activation of KRAS, promoting oncogenic signaling and tumor progression.
This compound functions by selectively binding to mutant forms of the KRAS protein, particularly those with mutations at codon 12 (e.g., G12C, G12D). The binding stabilizes the inactive form of KRAS, preventing it from interacting with downstream effectors such as RAF and PI3K, which are essential for tumor cell proliferation and survival.
Key Mechanisms:
- Inhibition of Nucleotide Exchange : this compound disrupts the nucleotide cycling of KRAS by locking it in an inactive GDP-bound state.
- Disruption of Protein-Protein Interactions : The inhibitor prevents the formation of complexes between KRAS and its effectors, such as CRAF and SOS1.
- Induction of Apoptosis : By inhibiting KRAS signaling, the compound can lead to increased apoptosis in tumor cells.
Efficacy in Preclinical Models
Several studies have evaluated the efficacy of this compound across different cancer cell lines and animal models. The following table summarizes key findings from these studies:
Case Studies
- Lung Cancer Model : In a study involving HEK293 cells expressing various KRAS mutants, treatment with this compound resulted in a significant reduction in cell viability. The IC50 values indicated a more pronounced effect on wild-type KRAS compared to mutant variants, highlighting the selective inhibition mechanism.
- Colorectal Cancer Xenograft : In mouse xenograft models bearing colorectal tumors with KRAS mutations, administration of this compound led to substantial tumor size reduction. This study demonstrated the compound's potential as an effective therapeutic agent against KRAS-driven malignancies.
- Pancreatic Cancer : In MiaPaCa2 cells, known for harboring a G12D mutation in KRAS, treatment with the inhibitor resulted in marked apoptosis and decreased proliferation rates. This suggests that this compound could be beneficial for patients with pancreatic cancer.
Clinical Implications
The promising results from preclinical studies have paved the way for clinical trials assessing the safety and efficacy of this compound in humans. Combination therapies are also being explored to enhance therapeutic outcomes by targeting additional pathways involved in tumor growth.
Ongoing Clinical Trials
- Combination with EGFR Inhibitors : Preliminary data suggest that combining KRAS inhibitors with EGFR-targeted therapies may overcome resistance mechanisms observed in colorectal cancer.
- Phase I Trials : Several phase I trials are underway to evaluate the safety profile and optimal dosing regimens for patients with advanced solid tumors harboring KRAS mutations.
Properties
Molecular Formula |
C21H18Cl2FN3O2S |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
1-[4-[5-chloro-6-(2-chloro-5-methoxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H18Cl2FN3O2S/c1-3-17(28)26-6-8-27(9-7-26)21-14-11-16(23)18(19(24)20(14)25-30-21)13-10-12(29-2)4-5-15(13)22/h3-5,10-11H,1,6-9H2,2H3 |
InChI Key |
UPTMOORQEKJHRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C3=NSC(=C3C=C2Cl)N4CCN(CC4)C(=O)C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.